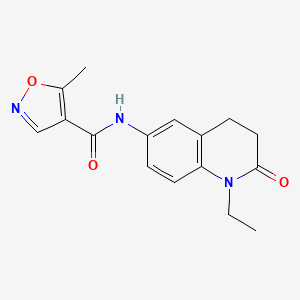

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a tetrahydroquinolinone scaffold fused to a 5-methylisoxazole-4-carboxamide group. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigidity and hydrogen-bonding interactions are critical.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-3-19-14-6-5-12(8-11(14)4-7-15(19)20)18-16(21)13-9-17-22-10(13)2/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBMPAPAGLJIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the isoxazole ring: This step often involves a cyclization reaction, where a suitable precursor undergoes cyclization to form the isoxazole ring.

Coupling of the two fragments: The final step involves coupling the tetrahydroquinoline core with the isoxazole ring through an amide bond formation, typically using reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions might introduce hydroxyl or carbonyl groups, while reduction reactions could lead to the formation of alcohols or amines.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

Pathways Involved: The compound may modulate specific signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

This compound (CAS: 895685-05-9) shares the 5-methylisoxazole-4-carboxamide core with the target molecule but differs in substituents . Key comparisons include:

Key Observations :

- Substituent Effects: The tetrahydroquinolinone group in the target compound may enhance π-π stacking and hydrogen-bonding interactions compared to the halogenated phenyl group in the analog. This could influence solubility and target binding in biological systems.

- Synthetic Complexity : The analog’s 3,4-dimethoxybenzyl substituent introduces synthetic challenges (e.g., protecting group strategies) absent in the target’s simpler ethyl group.

Crystallographic and Computational Analysis

While neither compound’s crystallographic data are explicitly provided in the evidence, tools like SHELXL and WinGX (used for small-molecule refinement ) are critical for determining hydrogen-bonding patterns and crystal packing. The target compound’s amide and ketone groups likely form intermolecular hydrogen bonds, analogous to Etter’s graph-set analysis for molecular aggregates . In contrast, the analog’s methoxy and halogen substituents may promote distinct packing modes, such as halogen bonding or C-H···O interactions.

Physicochemical Properties

- Lipophilicity: The target compound’s tetrahydroquinolinone moiety may increase lipophilicity compared to the analog’s polar methoxy groups, affecting membrane permeability.

- Boiling Point : The analog’s predicted boiling point (540.4 ± 50.0 °C) suggests high thermal stability, likely due to its rigid aromatic substituents. The target compound’s boiling point remains speculative but could be lower due to reduced aromaticity .

Research Implications and Gaps

- The target compound’s tetrahydroquinolinone scaffold is seen in antimalarial or anticancer agents, hinting at divergent applications.

- Data Limitations : Experimental data (e.g., solubility, IC₅₀) for the target compound are absent in the provided evidence, necessitating further studies.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound consists of:

- Tetrahydroquinoline moiety : Known for its presence in various natural products and pharmaceuticals.

- Oxazole ring : A five-membered heterocyclic compound that contributes to the biological activity.

- Carboxamide group : Enhances solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 272.30 g/mol.

Initial studies suggest that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially affecting pain and inflammatory responses.

- Antiviral Activity : Preliminary findings indicate that it may possess antiviral properties against certain viruses.

Therapeutic Potential

The compound shows promise in various therapeutic areas:

- Anti-inflammatory : Potential to reduce inflammation through enzyme inhibition.

- Anticancer : Initial research indicates possible anticancer properties through modulation of cell signaling pathways.

- Antiviral : Evidence suggests efficacy against viral infections such as influenza A.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antiviral | Efficacy against influenza A | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Study 1: Antiviral Activity

In a study focusing on antiviral properties, this compound demonstrated significant inhibitory effects against influenza A virus. The mechanism involved the disruption of viral replication processes at the cellular level.

Case Study 2: Anticancer Properties

Research conducted on various cancer cell lines indicated that the compound induced apoptosis and inhibited cell proliferation. Notably, it showed selective activity against breast cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.

Future Directions and Conclusion

The biological activity of this compound suggests a promising avenue for further research in medicinal chemistry. Future studies should focus on:

- Detailed Mechanistic Studies : To elucidate the specific pathways involved in its biological effects.

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Structure–Activity Relationship (SAR) Studies : To optimize the compound for enhanced efficacy and reduced toxicity.

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| Cyclization | H2SO4, EtOH, reflux | 75–85 | NMR, IR, HPLC |

| Amide Coupling | HATU, DIPEA, DMF | 60–70 | LC-MS, TLC |

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

A combination of techniques is essential:

- NMR Spectroscopy : 1H/13C NMR to confirm hydrogen and carbon environments (e.g., oxazole C=O at ~160 ppm, tetrahydroquinoline NH at ~8.5 ppm) .

- IR Spectroscopy : Detection of key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, oxazole ring vibrations at ~1500 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ calculated for C17H19N3O3: 314.1402) .

- Chromatography : HPLC or UPLC with >95% purity thresholds for biological assays .

Advanced: How can molecular docking studies predict the biological targets of this compound?

Answer:

Molecular docking requires:

Target Selection : Prioritize enzymes/receptors with structural homology to known oxazole or tetrahydroquinoline interactors (e.g., kinases, G-protein-coupled receptors).

Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, accounting for tautomeric states and protonation .

Validation : Compare docking scores (e.g., binding energy < −7 kcal/mol) with positive controls (e.g., co-crystallized ligands).

Analysis : Identify key interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic packing with phenylalanine side chains) .

Example : Docking of analogous oxazole-carboxamides into GSK-3β’s ATP-binding pocket showed hydrogen bonding with Asp133 and Val135, explaining inhibitory activity .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardization : Use uniform assays (e.g., CellTiter-Glo for cytotoxicity, Kinase-Glo for enzymatic activity).

- SAR Analysis : Compare substituent effects (e.g., replacing 5-methyl with 5-fluoromethyl in oxazole enhances potency by 3-fold) .

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 ranges for anti-inflammatory activity: 0.5–10 μM) and apply statistical weighting .

Q. Table 2: Structural Analogs and Activity Trends

| Compound Modification | Biological Activity (IC50) | Key Interaction |

|---|---|---|

| 5-Methyl oxazole | 8.2 μM (GSK-3β) | Hydrophobic packing |

| 5-Fluoromethyl oxazole | 2.7 μM (GSK-3β) | Enhanced electronegativity |

Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies?

Answer:

- Scaffold Diversification : Synthesize derivatives with systematic substitutions (e.g., alkyl/aryl groups on oxazole, varying ethyl to propyl on tetrahydroquinoline) .

- Assay Panels : Test against related targets (e.g., kinase family members) to assess selectivity.

- Data Integration : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate logP, polar surface area, and activity .

- Validation : Confirm SAR trends with orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Temperature : Store at −20°C in anhydrous DMSO to prevent hydrolysis of the amide bond.

- pH Sensitivity : Avoid aqueous solutions at pH >8, which may degrade the oxazole ring.

- Light Exposure : Protect from UV light to prevent photooxidation of the tetrahydroquinoline core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.